molecular formula C19H14ClNO2 B5625832 4-chlorophenyl diphenylcarbamate

4-chlorophenyl diphenylcarbamate

Cat. No. B5625832
M. Wt: 323.8 g/mol
InChI Key: GDMRLFYGPCKJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chlorophenyl diphenylcarbamate” is a chemical compound with the molecular formula C19H14ClNO2 . It has an average mass of 323.773 Da and a monoisotopic mass of 323.071320 Da .

Scientific Research Applications

Mechanism of Action

Target of Action

4-Chlorophenyl diphenylcarbamate is a carbamate derivative that has been found to inhibit cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, 4-chlorophenyl diphenylcarbamate can potentially affect nerve signal transmission.

Mode of Action

The compound interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This results in an accumulation of acetylcholine, leading to prolonged nerve signal transmission. The exact nature of the interaction and the resulting changes are still under investigation.

Result of Action

The molecular effect of 4-chlorophenyl diphenylcarbamate’s action is the inhibition of cholinesterase, leading to an accumulation of acetylcholine . At the cellular level, this can result in prolonged nerve signal transmission and potential overstimulation of the nervous system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chlorophenyl diphenylcarbamate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target. Additionally, the compound’s action can be influenced by the physiological environment, including the presence of other drugs, the individual’s health status, and genetic factors .

properties

IUPAC Name

(4-chlorophenyl) N,N-diphenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRLFYGPCKJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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